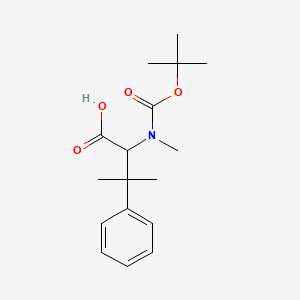
2-((tert-Butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid
Übersicht
Beschreibung
“2-((tert-Butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid” is a derivative of valine . It has been used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .
Molecular Structure Analysis
The molecular structure of this compound is complex. It has been reported to be monoclinic with a volume of 1999.62 (14) Å . The compound has a molecular weight of 242 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 242 and a yield of 95% . The compound has a monoclinic structure with a volume of 1999.62 (14) Å .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been used in the synthesis of various organic compounds, demonstrating its utility in organic chemistry. For instance, it has been used in the preparation of ketones, diazo compounds, and amino acids, highlighting its versatility in organic syntheses (Linder, Steurer, & Podlech, 2003).
Crystallography and Molecular Conformation Studies
- The compound's derivatives have been studied for their crystal structures and molecular conformations. For example, its polymorphic forms have been examined, revealing insights into molecular conformation, particularly in relation to α-helical and mixed 3(10)- and α-helical conformations (Gebreslasie, Jacobsen, & Görbitz, 2011).
Role in Peptide Conformation and Hydrogen Bonding
- The compound's derivatives have also been analyzed for their role in peptide conformation and hydrogen bonding. For example, the tert-butoxycarbonyl group's conformation and its impact on the peptide structure have been a subject of research, contributing to our understanding of peptide chemistry (Jankowska et al., 2002).
Chemical Reaction Diastereoselectivity
- The compound has been involved in studies focusing on the diastereoselectivity of chemical reactions. For instance, its involvement in the diastereoselective synthesis of peptides and amino acid derivatives shows its importance in stereochemistry (Ravikumar et al., 2015).
Medicinal Chemistry Applications
- In medicinal chemistry, the compound has been utilized as an intermediate in the synthesis of renin inhibitory peptides, highlighting its potential in the development of pharmaceuticals (Thaisrivongs et al., 1987).
Enzymatic Synthesis and Biological Applications
- Its derivatives have been used in enzymatic synthesis processes. For example, baker's yeast reduction of its derivatives has been used to produce biologically active substances, indicating its utility in biocatalysis (Hashiguchi, Kawada, & Natsugari, 1992).
Safety and Hazards
Wirkmechanismus
Target of Action
The compound, also known as “Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-”, is an alanine derivative
Mode of Action
Amino acid derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
As an amino acid derivative, it may contribute to protein synthesis, hormone secretion, and energy production, among other physiological processes .
Eigenschaften
IUPAC Name |
3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18(6)13(14(19)20)17(4,5)12-10-8-7-9-11-12/h7-11,13H,1-6H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQAFCGLXUTMKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C(=O)O)C(C)(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1,2,3]Triazolo[4,5-b]pyridin-3-yl-benzoic acid](/img/structure/B3149617.png)

![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B3149634.png)

![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3149655.png)
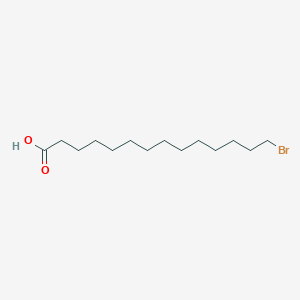
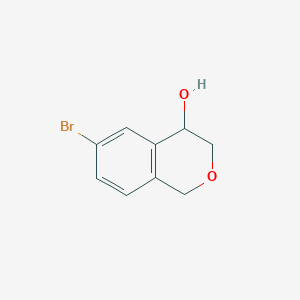
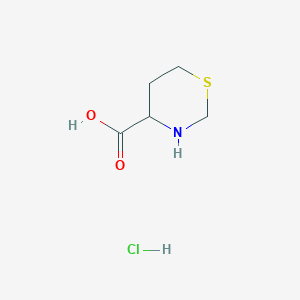
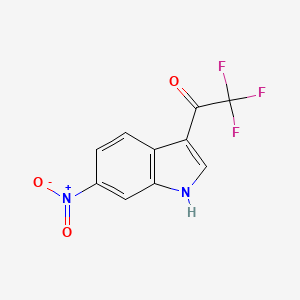

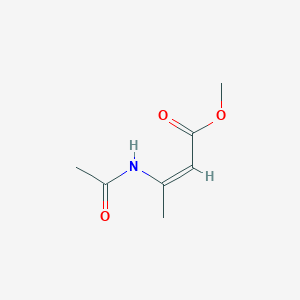
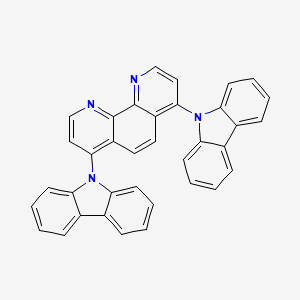
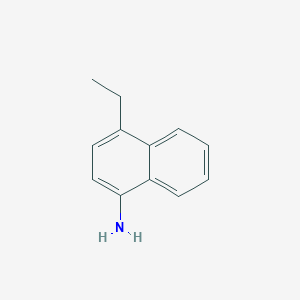
![4-[(Methylamino)methyl]benzoic acid hydrochloride](/img/structure/B3149710.png)